N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,2-diphenylacetamide
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Overview
Description
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,2-diphenylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a suitable condensing agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,2-diphenylacetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the diphenylacetamide group.
Properties
Molecular Formula |
C19H18N2OS |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C19H18N2OS/c1-14-21-17(13-23-14)12-20-19(22)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13,18H,12H2,1H3,(H,20,22) |
InChI Key |
XJFMOXYVUQKTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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